
4-Bromo-o-xylene
Overview
Description
4-Bromo-o-xylene (CAS 583-71-1), also known as 4-bromo-1,2-dimethylbenzene, is a brominated aromatic compound with the molecular formula C₈H₉Br and a molecular weight of 185.06 g/mol. It is a colorless liquid with a boiling point of 214–215°C at 760 mmHg, a density of 1.37 g/mL at 25°C, and a refractive index of 1.555–1.557 . It is insoluble in water but miscible with organic solvents like ethanol and ether.
The compound is synthesized via bromination of o-xylene using bromine in the presence of iron catalysts, achieving high yields (94–97%) after purification by steam distillation and vacuum distillation . Commercially available this compound often contains 3-bromo-o-xylene as an impurity (20–25%), complicating isolation due to their similar boiling points . Key applications include its use as a precursor in synthesizing anthraquinone derivatives for polymeric materials , phthalonitriles for dyes , and intermediates in pharmaceutical research .
Preparation Methods
Direct Bromination of o-Xylene
The direct bromination of o-xylene using molecular bromine (Br₂) represents the most straightforward route to 4-BOX. This method relies on controlling reaction parameters to favor electrophilic aromatic substitution at the para position relative to the methyl groups.
Stoichiometric Considerations
A critical factor in achieving high para-selectivity is the use of a bromine-to-o-xylene molar ratio exceeding 1:1. As demonstrated in WO1991013047A1, a ratio of 1.5:1 at -15°C produced a product mixture containing 50.4% 4-BOX and 3.3% 3-BOX, with the remainder being dibromo-o-xylene (DiBOX) isomers . The excess bromine facilitates secondary bromination of the 3-BOX isomer, preferentially converting it to DiBOX and thereby enriching the 4-BOX content.
Table 1: Effect of Bromine-to-o-Xylene Molar Ratio on Isomer Distribution
Br₂:o-Xylene Ratio | Temperature (°C) | 4-BOX (%) | 3-BOX (%) | DiBOX (%) |
---|---|---|---|---|
1.0:1 | -15 | 45.2 | 12.7 | 42.1 |
1.5:1 | -15 | 50.4 | 3.3 | 46.3 |
2.0:1 | 25 | 44.7 | 6.9 | 48.4 |
Data sourced from WO1991013047A1, Examples 1–9 |
Temperature Optimization
Low-temperature conditions (-20°C to -15°C) suppress radical-mediated bromination pathways that favor alpha-bromo-o-xylene formation. In Example 15 of WO1991013047A1, a reaction conducted at -15°C with a Br₂:o-xylene ratio of 0.78:1 in sulfur dioxide (SO₂) solvent yielded a 92:8 ratio of 4-BOX to 3-BOX . This contrasts sharply with room-temperature reactions, where selectivity drops due to increased thermal energy promoting non-regiospecific reactions.
Catalytic Bromination Using Lewis Acids
The addition of Lewis acid catalysts, such as iron (Fe) and iodine (I₂), enhances reaction rates and selectivity by polarizing the Br₂ molecule, facilitating electrophilic attack.
Iron-Iodine Cocatalyst Systems
WO1991013047A1 reports that a combination of iron filings (0.5 g) and iodine (0.5 g) at -15°C increased the 4-BOX:3-BOX ratio to 88.9:6.0 after vacuum distillation . The cocatalyst likely generates Br⁺ intermediates, which exhibit greater para-directing effects compared to uncatalyzed bromine.
Equation 1: Proposed Catalytic Cycle
2 \rightarrow \text{FeI}2 \quad \text{(1)}
2 + \text{Br}2 \rightarrow \text{FeBr}2 + 2\text{I}^- \quad \text{(2)}
2 \rightarrow \text{FeBr}3 + \text{Br}^+ \quad \text{(3)}
Mechanism adapted from WO1991013047A1
Solvent-Mediated Bromination
Sulfur Dioxide as Reaction Medium
The use of liquid sulfur dioxide (SO₂) as a solvent significantly improves selectivity by stabilizing ionic intermediates and suppressing side reactions. In Example 20 of WO1991013047A1, a reaction conducted in SO₂ at 0°C with a Br₂:o-xylene ratio of 0.75:1 yielded a 90:10 ratio of 4-BOX to 3-BOX . SO₂’s low dielectric constant (ε = 15.6 at 25°C) enhances bromine’s electrophilicity, while its inert nature minimizes solvolysis.
Table 2: Solvent Effects on Isomer Selectivity
Solvent | Temperature (°C) | 4-BOX:3-BOX Ratio | Yield (%) |
---|---|---|---|
None | -15 | 88.9:6.0 | 25 |
SO₂ | 0 | 90:10 | 80 |
CH₂Cl₂ | -40 | 85:15 | 70 |
Data compiled from WO1991013047A1 and CN102234220A |
Dichloromethane-Based Systems
CN102234220A discloses a method using dichloromethane (CH₂Cl₂) at -60°C to -20°C, followed by sequential washing with sodium sulfite and dilute alkali to neutralize residual HBr . This approach achieves a crude product purity of >95% after solvent recovery, though the 4-BOX:3-BOX ratio (85:15) is slightly lower than SO₂-mediated processes.
Post-Reaction Processing and Purification
Vacuum Distillation
DiBOX isomers exhibit significantly higher boiling points (e.g., 4,5-dibromo-o-xylene boils at 245°C) compared to mono-brominated products (4-BOX: 220°C). Fractional distillation under reduced pressure (10–15 mmHg) effectively separates 4-BOX from DiBOX, as demonstrated in Example 9 of WO1991013047A1, where distillation increased the 4-BOX content from 50.4% to 88.9% .
Alkaline Washing
Post-distillation, washing with 1 N NaOH removes residual HBr and bromine. CN102234220A further refines this step by employing a saturated sodium sulfite solution to reduce any unreacted Br₂, followed by water washes to pH 7 .
Comparative Analysis of Methodologies
Table 3: Key Performance Metrics Across Methods
The SO₂-mediated method outperforms others in selectivity and yield but requires specialized equipment to handle pressurized SO₂. Conversely, the Fe/I₂ catalytic system offers simplicity but suffers from lower yields due to DiBOX formation.
Chemical Reactions Analysis
Bromination and Isomer Enrichment
4-Bromo-o-xylene is synthesized via regioselective bromination of o-xylene under controlled conditions. Key findings from the patented process (WO1991013047A1) include:
Reaction Conditions and Outcomes
Mechanism:
-
Excess bromine (1.5:1 molar ratio) reacts preferentially with 3-bromo-o-xylene, forming dibromo-o-xylene isomers (e.g., 4,5-dibromo-o-xylene) and enriching this compound in the product mixture .
-
Steric and electronic effects render 3-bromo-o-xylene more reactive toward electrophilic substitution .
Substitution Reactions
The bromine atom undergoes nucleophilic substitution under specific conditions:
Key Reactions:
-
Hydroxylation : Treatment with aqueous NaOH replaces bromine with a hydroxyl group, yielding 3,4-dimethylphenol. This reaction requires elevated temperatures (80–100°C) and catalytic Cu salts .
-
Amination : Reaction with NH₃ in the presence of Cu catalysts produces 3,4-dimethylaniline, though yields are moderate (40–60%) due to competing side reactions .
Oxidation of Methyl Groups
The methyl substituents are susceptible to oxidation:
Experimental Findings:
-
Strong Oxidants (KMnO₄/H₂SO₄) : Convert methyl groups to carboxyl groups, yielding 4-bromophthalic acid. Reaction efficiency depends on temperature (80–120°C) and oxidant concentration .
-
Selective Oxidation (CrO₃/AcOH) : Produces 4-bromo-o-tolualdehyde as the primary product at 60°C .
Reduction Reactions
Catalytic hydrogenation removes the bromine atom:
-
H₂/Pd-C : Reduces this compound to o-xylene with >95% yield at 50–80°C and 2–3 atm H₂ pressure .
-
LiAlH₄ : Not typically used due to competing reduction of aromatic rings under harsh conditions .
Dibromination Pathways
Under excess bromine (Br₂:o-xylene ≥1.5:1), this compound undergoes further bromination:
Product Distribution:
Dibromo Product | Proportion (%) | Conditions |
---|---|---|
4,5-Dibromo-o-xylene | 65–70 | -15°C, no solvent |
3,4-Dibromo-o-xylene | 20–25 | 0°C, SO₂ solvent |
This step is critical for purifying this compound via fractional distillation .
Photochemical Reactivity
Exposure to UV light induces α-bromination:
-
Side Reaction : Forms 4-bromo-α-methylbenzyl bromide, requiring reaction shielding (e.g., foil-wrapped flasks) to suppress .
Catalytic Effects
-
Fe/I₂ Catalysis : Enhances bromination rates by 30–40% but reduces 4-BOX selectivity to 85:15 .
-
Sulfur Dioxide Solvent : Increases dielectric constant, stabilizing intermediates and improving 4-BOX yields (90:10 ratio) .
Industrial-Scale Considerations
Scientific Research Applications
Scientific Research Applications
4-Bromo-o-xylene is utilized in various research domains:
Chemistry
This compound serves as an important intermediate in organic synthesis. It is particularly useful in the production of:
- Diphenyl Ethers : Used in various chemical reactions.
- Riboflavin Derivatives : Important for vitamin B2 synthesis.
Table 1: Chemical Reactions Involving this compound
Reaction Type | Conditions | Major Products |
---|---|---|
Oxidative Ammonolysis | V-Sb-Bi-Zr/γ-AlO catalyst, high temperature | 4-bromophthalonitrile |
Electrophilic Aromatic Substitution | Bromine, iron catalyst | Various substituted aromatic compounds |
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions. Its structure allows it to act as a model compound for investigating biochemical pathways and mechanisms.
Medicine
The compound is under investigation for potential applications in drug development. Its derivatives may serve as precursors for pharmaceutical compounds due to their biological activity.
Industry
In industrial applications, this compound is utilized in the production of:
- Soluble Polyimide Resins : These materials are used in high-performance applications such as electronics and aerospace.
- Synthetic Organic Materials : It serves as a building block for various synthetic compounds.
Case Studies and Findings
Several studies have documented the effectiveness and utility of this compound in various applications:
Case Study 1: Kinetics of Oxidative Ammonolysis
A study investigated the kinetics of oxidative ammonolysis of this compound, highlighting the formation of by-products under varying temperature conditions (633–693 K). The results indicated high selectivity and conversion rates towards the desired product, emphasizing its importance in synthetic organic chemistry .
Case Study 2: Toxicological Effects
Research has shown that exposure to varying dosages of this compound in animal models results in different biological effects. Low doses exhibited minimal impact on cellular functions, while higher doses led to significant toxicity, including skin and respiratory irritation.
Mechanism of Action
The mechanism of action of 4-Bromo-o-xylene involves its interaction with various molecular targets and pathways. For example, during oxidative ammonolysis, the compound undergoes activation of the methyl groups, leading to the formation of nitriles. The primary interaction is an acid-base interaction with the catalyst surface, followed by subsequent oxidation and substitution reactions .
Comparison with Similar Compounds
Comparison with Similar Brominated Xylenes
Structural and Physical Properties
The table below compares 4-bromo-o-xylene with its structural isomers and related brominated xylenes:
Key Observations :
- Boiling Points : 4-Bromo-m-xylene has a higher boiling point (225–256°C) due to differences in molecular symmetry and intermolecular forces compared to this compound .
- Density : The density increases with bromine substitution in the meta position (e.g., 4-bromo-m-xylene: 1.510 g/mL vs. This compound: 1.37 g/mL) .
- Isomer Separation : 3-Bromo-o-xylene is a common impurity in this compound, requiring vacuum distillation for isolation .
Biological Activity
4-Bromo-o-xylene, also known as 4-bromo-1,2-dimethylbenzene, is an aromatic compound with the molecular formula C₈H₉Br. It has garnered attention in various fields, particularly in organic synthesis and biological research. This article explores its biological activity, including its applications, toxicity, and relevant case studies.
This compound can be synthesized through the bromination of o-xylene. The process involves regioselective bromination to enhance the yield of the desired isomer. Recent studies have indicated that using catalysts such as ferric chloride and quaternary ammonium salts can significantly improve selectivity towards this compound, achieving yields of 85-93% while minimizing by-products .
Chemical Identifiers:
Property | Value |
---|---|
CAS Number | 583-71-1 |
Molecular Weight | 185.064 g/mol |
IUPAC Name | 4-bromo-1,2-dimethylbenzene |
PubChem CID | 68504 |
1. Toxicity and Safety
This compound exhibits a range of toxicological effects. Studies have shown that it is not miscible in water and is stable under recommended storage conditions but is incompatible with oxidizing agents . Its acute toxicity has been assessed in various contexts, with particular attention to its effects on the central nervous system (CNS) and potential carcinogenicity.
2. Kinetics of Ammonolysis
Research on the oxidative ammonolysis of this compound has revealed kinetic laws governing the formation of by-products at high temperatures (633–693 K). This study highlights the compound's reactivity and potential for generating various derivatives under specific conditions .
Case Study 1: Synthesis of Riboflavin
This compound serves as a starting reagent in synthesizing riboflavin (vitamin B₂). This application underscores its significance in pharmaceutical chemistry and nutritional biochemistry .
Case Study 2: Environmental Impact Assessment
An environmental study investigated the impact of brominated compounds, including this compound, on aquatic ecosystems. The findings indicated that while this compound is less toxic than some of its halogenated counterparts, it still poses risks to aquatic life due to its persistence and bioaccumulation potential .
Research Findings
Recent literature reviews have consolidated findings on the biological activities associated with this compound:
- Antimicrobial Activity: Some studies suggest that brominated compounds can exhibit antimicrobial properties, although specific data on this compound remains limited.
- Carcinogenic Potential: The compound's structural similarity to other brominated aromatic hydrocarbons raises concerns regarding its potential carcinogenic effects. Regulatory assessments are ongoing to determine safe exposure levels .
Q & A
Basic Research Questions
Q. How can researchers characterize the molecular structure and vibrational spectra of 4-bromo-o-xylene experimentally?
- Methodological Answer : Use Fourier-transform infrared (FT-IR) spectroscopy (400–4000 cm⁻¹) and FT-Raman spectroscopy (50–3500 cm⁻¹) to analyze vibrational modes and molecular geometry. These techniques provide detailed insights into C–Br stretching (~550–650 cm⁻¹) and aromatic C–H bending vibrations. Compare experimental data with computational simulations (e.g., density functional theory, DFT) to validate spectral assignments .
Q. What are the key physical properties of this compound, and how can they be used to identify the compound?
- Methodological Answer : Key properties include:
- Boiling point: 215°C (at atmospheric pressure)
- Density: 1.37 g/cm³
- Refractive index: 1.555
These parameters are critical for distillation and purification. For identification, combine gas chromatography-mass spectrometry (GC-MS) with spectral libraries (e.g., NIST Chemistry WebBook) to resolve ambiguities caused by isomeric impurities like 3-bromo-o-xylene .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of vapors.
- Store separately from oxidizing agents and foodstuffs.
- Dispose of waste via certified chemical waste management services to mitigate environmental contamination .
Advanced Research Questions
Q. How can researchers separate this compound from its isomeric contaminant, 3-bromo-o-xylene, given their similar physical properties?
- Methodological Answer : Employ vacuum distillation with a Dewar-type Vigreux column to exploit subtle differences in vapor pressure under reduced pressure. Monitor purity via GC-MS, as nuclear magnetic resonance (NMR) may fail due to spectral overlap from aromatic proton environments. Optimize fractional distillation parameters (e.g., temperature gradient, reflux ratio) iteratively .
Q. What analytical challenges arise when quantifying this compound in mixtures, and how can they be resolved?
- Methodological Answer : Challenges include:
- Overlapping NMR signals (e.g., aromatic protons at δ 6.8–7.2 ppm).
- Co-elution in chromatography with 3-bromo-o-xylene.
Solutions: - Use high-resolution mass spectrometry (HRMS) for precise mass/charge ratio determination.
- Pair HPLC with a chiral stationary phase or tandem MS (MS/MS) to enhance selectivity .
Q. How do computational methods complement experimental data in understanding this compound’s electronic structure?
- Methodological Answer : Perform natural bond orbital (NBO) analysis via DFT to map electron delocalization and hyperconjugative interactions. Compare computed vibrational frequencies (e.g., Gaussian software) with experimental FT-IR/Raman spectra to validate molecular geometry and intramolecular charge transfer .
Q. How can researchers address contradictions in reported spectral or synthetic data for this compound?
- Methodological Answer :
- Cross-validate data using multiple techniques (e.g., GC-MS, XRD, elemental analysis).
- Replicate synthesis under controlled conditions (e.g., inert atmosphere, purified reagents).
- Consult authoritative databases (e.g., Reaxys, SciFinder) to identify potential impurities or methodological discrepancies .
Q. What strategies optimize the synthesis of this compound derivatives for advanced applications (e.g., polymer precursors)?
- Methodological Answer :
- Use halogen-metal interchange reactions (e.g., with n-butyl lithium) to generate reactive intermediates.
- Monitor reaction progress via thin-layer chromatography (TLC) or in situ FT-IR.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize byproducts .
Q. Methodological and Literature Guidance
Q. How can researchers efficiently locate reliable physicochemical or synthetic data for this compound?
- Methodological Answer : Prioritize peer-reviewed journals and curated databases:
- Reaxys/SciFinder : For synthesis protocols, crystallographic data, and reaction conditions.
- NIST Chemistry WebBook : For IR/Raman spectra and thermodynamic properties.
- PubMed/CAS : For toxicity and safety data.
Avoid non-curated sources (e.g., commercial vendor websites) due to potential inaccuracies .
Q. What frameworks ensure rigorous experimental design when studying this compound?
- Methodological Answer :
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define research objectives. For example: - Feasibility : Assess reagent availability and instrumentation (e.g., GC-MS access).
- Novelty : Explore understudied derivatives (e.g., cross-coupling reactions for biaryl synthesis).
Document methodologies transparently to enable reproducibility .
Q. Data Contradiction and Quality Control
Q. Why might reported melting points or spectral data for this compound vary across studies?
- Methodological Answer :
Variations arise from: - Isomeric impurities (e.g., 3-bromo-o-xylene in commercial samples).
- Instrumental calibration differences (e.g., FT-IR resolution settings).
- Sample preparation artifacts (e.g., solvent residues).
Mitigate by sourcing high-purity reagents (>98%) and reporting detailed experimental conditions .
Q. Tables of Key Data
Property | Value | Reference |
---|---|---|
Molecular Formula | C₈H₉Br | |
Molecular Weight | 185.06 g/mol | |
Boiling Point | 215°C | |
Density (25°C) | 1.37 g/cm³ | |
Refractive Index (n₂₀/D) | 1.555 | |
Key IR Bands | 550–650 cm⁻¹ (C–Br stretch) |
Properties
IUPAC Name |
4-bromo-1,2-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGHRLGTXVMRLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074640 | |
Record name | Benzene, 4-bromo-1,2-dimethyl- | |
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Molecular Weight |
185.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583-71-1 | |
Record name | 4-Bromo-o-xylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583-71-1 | |
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Record name | 4-Bromo-1,2-xylene | |
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Record name | 4-Bromo-o-xylene | |
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Record name | Benzene, 4-bromo-1,2-dimethyl- | |
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Record name | 4-bromo-o-xylene | |
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